N-(3-carbamoylphenyl)furan-3-carboxamide
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Overview
Description
N-(3-carbamoylphenyl)furan-3-carboxamide is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . It is a member of the furan carboxamide family, which includes compounds known for their fungicidal properties . This compound features an electron-rich furan moiety and an anilide ring, making it structurally unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylphenyl)furan-3-carboxamide typically involves the reaction of 3-aminobenzoic acid with furan-3-carboxylic acid chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and large-scale chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylphenyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-carbamoylphenyl)furan-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-carbamoylphenyl)furan-3-carboxamide involves its interaction with cellular components. The furan ring can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress in microbial cells . The anilide ring can undergo oxidation, further contributing to the compound’s antimicrobial activity . These combined effects disrupt cellular processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Carboxine: Another furan carboxamide fungicide with similar structural features.
Oxicarboxine: Known for its fungicidal properties and structural similarity to N-(3-carbamoylphenyl)furan-3-carboxamide.
Boscalid: A modern fungicide with higher biological activity and a broader action spectrum.
Uniqueness
This compound is unique due to its specific combination of a furan ring and an anilide ring, which allows it to participate in both singlet oxygen and triplet chromophoric dissolved organic matter-induced photodegradation reactions . This dual reactivity makes it a valuable model compound for studying environmental photochemistry .
Properties
IUPAC Name |
N-(3-carbamoylphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11(15)8-2-1-3-10(6-8)14-12(16)9-4-5-17-7-9/h1-7H,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXTXVYFVWUYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=COC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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